Mps1-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mps1-IN-2 es un inhibidor de molécula pequeña dirigido a la quinasa del huso monopolar 1 (MPS1), también conocida como tirosina quinasa treonina (TTK). MPS1 es una proteína quinasa de doble especificidad que desempeña un papel fundamental en el punto de control de ensamblaje del huso (SAC), asegurando la segregación precisa de los cromosomas durante la división celular. Se ha observado la sobreexpresión de MPS1 en varios tipos de cáncer, lo que lo convierte en un objetivo atractivo para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Mps1-IN-2 implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. La ruta sintética generalmente comienza con materiales de partida disponibles comercialmente, que se someten a una serie de reacciones como la sustitución nucleofílica, la ciclación y las modificaciones del grupo funcional. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para lograr el producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad. Las medidas de control de calidad, incluida la cromatografía y la espectroscopia, se utilizan para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Mps1-IN-2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, utilizando reactivos como halógenos o nucleófilos

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones controladas de temperatura y disolvente.

Sustitución: Halógenos, nucleófilos y otros reactivos en condiciones específicas de temperatura, disolvente y catalizador

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos y las condiciones de reacción. Por ejemplo, la oxidación puede producir cetonas o aldehídos, la reducción puede producir alcoholes o aminas, y la sustitución puede dar como resultado derivados halogenados o alquilados .

Aplicaciones Científicas De Investigación

Introduction to Mps1-IN-2

This compound is a selective small molecule inhibitor targeting the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint (SAC) and chromosomal stability during cell division. The compound has garnered attention due to its potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments and providing insights into the mechanisms of cell cycle regulation.

Anticancer Activity

This compound has been shown to exert robust anticancer effects both as a standalone therapeutic agent and in combination with microtubule-targeting drugs. Its ability to induce aneuploidy can selectively target cancer cells, which often exhibit aberrant cell division. Studies indicate that Mps1 inhibitors can reduce the proliferation of various cancer cell lines, including colon carcinoma and others, with IC50 values ranging from 160 nM to >10 µM depending on the specific cell line tested .

Combination Therapy

The compound's potential for use in combination therapies is particularly noteworthy. When used alongside established chemotherapeutics, this compound may enhance therapeutic efficacy by exploiting the vulnerabilities of cancer cells that rely heavily on proper mitotic regulation. This synergistic approach could lead to improved outcomes in treatment-resistant cancers .

Research Tool for Cell Cycle Studies

This compound serves as a valuable tool for researchers investigating the intricacies of cell cycle regulation and checkpoint mechanisms. By selectively inhibiting Mps1, scientists can dissect the roles of various proteins involved in mitosis and explore new avenues for therapeutic intervention .

Case Study 1: Inhibition of Mps1 in Cancer Cell Lines

A study evaluated the effects of this compound on several human cancer cell lines, demonstrating significant reductions in cell viability and proliferation rates. The study highlighted that the compound effectively induced aneuploidy, confirming its role as a potent anticancer agent.

| Cell Line | IC50 (nM) | Effect on Viability |

|---|---|---|

| Colon Carcinoma | 160 | Significant |

| HeLa | 130 | Moderate |

| U2OS | 145 | High |

Case Study 2: Combination with Microtubule-Targeting Agents

In another investigation, this compound was combined with nocodazole, a microtubule destabilizer. The results indicated enhanced apoptosis in cancer cells compared to either treatment alone, suggesting that targeting multiple pathways could be an effective strategy for overcoming drug resistance.

| Treatment Combination | Apoptosis Rate (%) |

|---|---|

| This compound + Nocodazole | 75 |

| Nocodazole Only | 45 |

| This compound Only | 30 |

Mecanismo De Acción

Mps1-IN-2 ejerce sus efectos inhibiendo la actividad quinasa de MPS1. MPS1 es un regulador clave del punto de control de ensamblaje del huso, que asegura la alineación y segregación adecuadas de los cromosomas durante la mitosis. La inhibición de MPS1 por this compound interrumpe el SAC, lo que lleva a una desalineación cromosómica, detención mitótica y, en última instancia, a la muerte celular. Los objetivos moleculares y las vías involucradas incluyen la fosforilación de componentes clave de SAC como Bub1, BubR1 y Mad1, que son esenciales para la señalización del punto de control y la progresión mitótica .

Comparación Con Compuestos Similares

Mps1-IN-2 se puede comparar con otros inhibidores de MPS1 como BAY 1161909 y BAY 1217389. Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y perfiles de selectividad. This compound es único en su afinidad de unión específica y potencia, lo que lo convierte en una herramienta valiosa para estudiar la inhibición de MPS1 y su potencial terapéutico .

Lista de compuestos similares

- BAY 1161909

- BAY 1217389

- CFI-402257

- S-81694

Estos compuestos se han investigado por su actividad antitumoral y su posible uso en terapias combinadas para mejorar la eficacia y superar la resistencia .

Actividad Biológica

Mps1-IN-2 is a potent inhibitor of the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. The biological activity of this compound has been studied extensively in various contexts, particularly its effects on cancer cell proliferation and mitotic regulation. This article synthesizes key research findings, including data tables and case studies, to provide a comprehensive understanding of this compound's biological activity.

Mps1 (monopolar spindle 1) is a serine/threonine kinase that is essential for proper chromosome segregation during cell division. It functions primarily at the kinetochores, where it regulates the SAC by ensuring that all chromosomes are correctly attached to the spindle apparatus before anaphase begins. Inhibition of Mps1 leads to premature progression through mitosis and can result in aneuploidy, a hallmark of many cancers.

Key Findings on this compound

- Inhibition Potency : this compound has been shown to inhibit Mps1 with an IC50 in the low nanomolar range, demonstrating high potency against the kinase's enzymatic activity .

- Cell Cycle Effects : Studies indicate that treatment with this compound leads to significant perturbations in the cell cycle, particularly an increase in cells with hyperploid DNA content (>4n), indicating failed mitotic checkpoint signaling .

| Compound | IC50 (nM) | Effect on Cell Cycle |

|---|---|---|

| This compound | <10 | Increased hyperploidy |

| Mps-BAY1 | 1-10 | Antiproliferative effects |

| Mps-BAY2a/b | 1-10 | Cytotoxic effects |

Case Study: Breast Cancer Cell Lines

A study investigating the effects of this compound on breast cancer cell lines demonstrated that treatment resulted in significant apoptosis and reduced cell viability. The mechanism was attributed to the disruption of the SAC, leading to erroneous chromosome segregation and subsequent cell death.

Experimental Setup

- Cell Lines Used : MCF7 and BT474

- Treatment Duration : 24 hours

- Concentration Range : 0.5 nM to 100 nM

Results

- Viability Assay : A dose-dependent decrease in cell viability was observed, with IC50 values around 5 nM for both cell lines.

- Apoptosis Measurement : Flow cytometry revealed increased Annexin V positivity in treated cells compared to controls.

Table of Results from Case Study

| Concentration (nM) | % Viability (MCF7) | % Viability (BT474) | % Apoptosis |

|---|---|---|---|

| 0 | 100 | 100 | 5 |

| 0.5 | 90 | 88 | 10 |

| 5 | 60 | 62 | 30 |

| 50 | 20 | 25 | 70 |

Implications for Cancer Therapy

The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent. The inhibition of Mps1 not only disrupts mitotic progression but also sensitizes cancer cells to other chemotherapeutic agents when used in combination therapies.

Combination Studies

Research has indicated that combining this compound with microtubule-targeting agents like paclitaxel enhances cytotoxicity beyond what is achieved with either agent alone. This synergistic effect may be due to dual targeting of mitotic processes, leading to increased cell death.

Propiedades

IUPAC Name |

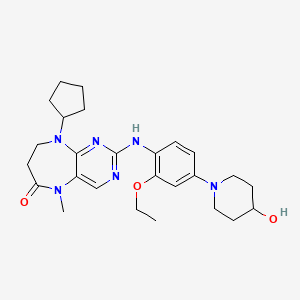

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBJLUKWAJOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?

A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of this compound isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.

Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like this compound to minimize these risks?

A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.